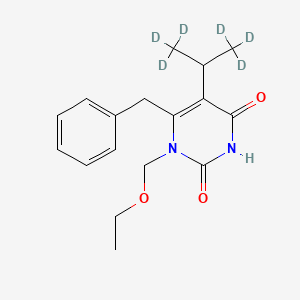

Emivirine Isopropyl-d6

Description

Emivirine (MKC-442), chemically designated as 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection . Its structure features a uracil core substituted with a benzyl group at position 6, an ethoxymethyl group at position 1, and an isopropyl group at position 5. The deuterated analog, Emivirine Isopropyl-d6, replaces six hydrogen atoms in the isopropyl moiety with deuterium, a modification often employed to enhance metabolic stability or serve as an internal standard in pharmacokinetic studies .

Synthetic pathways for emivirine and its analogs involve multistep reactions, including acid-catalyzed cyclization and radical-mediated bond formation, to generate conformationally restricted derivatives . Early studies demonstrated that rigidifying the uracil scaffold (e.g., compounds 4 and 6 in ) reduced anti-HIV-1 activity, highlighting the importance of conformational flexibility for target binding .

Properties

Molecular Formula |

C17H22N2O3 |

|---|---|

Molecular Weight |

308.40 g/mol |

IUPAC Name |

6-benzyl-1-(ethoxymethyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)/i2D3,3D3 |

InChI Key |

MLILORUFDVLTSP-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(N(C(=O)NC1=O)COCC)CC2=CC=CC=C2)C([2H])([2H])[2H] |

Canonical SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Emivirine Isopropyl-d6 involves the incorporation of deuterium atoms into the isopropyl group of Emivirine. One of the synthetic routes for Emivirine involves the use of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as a starting compound . The reaction conditions typically include the use of reagents such as Grignard reagents, nucleophilic substitution, and cyclization reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Emivirine Isopropyl-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and nucleophiles.

Cyclization: Cyclization reactions are essential in forming the pyrimidine ring structure of Emivirine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are derivatives of Emivirine with modified functional groups.

Scientific Research Applications

Emivirine Isopropyl-d6 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of other complex molecules and in studying reaction mechanisms.

Biology: this compound is used in biological studies to understand its interaction with enzymes and proteins.

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Emivirine Isopropyl-d6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the replication of the virus by blocking the conversion of viral RNA into DNA . The molecular targets involved include the reverse transcriptase enzyme and the pathways associated with viral replication .

Comparison with Similar Compounds

Resistance and Bioavailability

- Emivirine and TNK-651 both faced discontinuation due to rapid resistance (e.g., K103N mutation) and reduced bioavailability .

- In contrast, N-1 allyloxymethyl analogs (e.g., El-Brollosy et al., 2002) demonstrated improved activity against mutant strains, suggesting that substituent flexibility at N-1 enhances resilience to resistance .

Structural Modifications and Potency

- Halogenation : Compound VI’s C-5 iodine and meta-substituents conferred potency against HEPT-resistant HIV-1, outperforming emivirine .

- Amino Substitutions: The 6-amino-1-(4-aminobenzyl)uracil derivative () exhibited a 10 nM EC₅₀, indicating that polar groups enhance target binding and selectivity .

- Dual Prodrugs : Combining emivirine with D4T via an acetamide linker improved intracellular delivery, showing synergistic EC₅₀ values against wild-type and mutant strains (K103N+Y181C) .

Conformational Effects

- Cyclized analogs of emivirine (e.g., compounds 4 and 6 in ) exhibited reduced activity, emphasizing that rigid scaffolds hinder RT binding .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Emivirine Isopropyl-d6 with high isotopic purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., anhydrous environments, temperature stability) and purification steps to minimize isotopic dilution. Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm deuteration efficiency at the isopropyl-d6 moiety. Residual protiated impurities should be quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or MS detection .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and isotopic labeling efficiency?

- Methodological Answer : A combination of NMR (to confirm deuterium incorporation at specific sites), MS (for isotopic purity assessment), and infrared (IR) spectroscopy (to verify functional groups) is essential. Quantitative ¹H-NMR can detect residual protiated forms, while gas chromatography (GC)-MS is recommended for volatile degradation products. Stability-indicating assays under stress conditions (e.g., thermal, oxidative) should also be employed .

Q. How does this compound’s mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) inform preclinical HIV research models?

- Methodological Answer : Preclinical studies should incorporate cell-based assays (e.g., TZM-bl luciferase reporter systems) to measure reverse transcriptase inhibition efficacy. Animal models (e.g., humanized mice) must account for pharmacokinetic (PK) parameters such as plasma protein binding and blood-brain barrier penetration, which influence antiviral activity. Dose-response curves should be validated against known NNRTIs like efavirenz for comparative analysis .

Advanced Research Questions

Q. What methodological strategies are recommended to resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro hepatocyte metabolic data with in vivo plasma concentration-time profiles. Cross-species scaling (e.g., from rodents to primates) should adjust for species-specific cytochrome P450 activity. Microdosing studies with radiolabeled this compound can clarify distribution patterns .

Q. How should researchers design stability studies to assess this compound’s degradation pathways under varying physiological conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Use HPLC-MS to identify degradation products and quantify kinetic rate constants. Stability in biological matrices (e.g., plasma, cerebrospinal fluid) should be evaluated at 4°C, -20°C, and -80°C to simulate storage conditions. Include isotopically labeled internal standards to differentiate analyte degradation from matrix effects .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies to account for inter-subject variability?

- Methodological Answer : Mixed-effects models (e.g., nonlinear hierarchical regression) can accommodate variability in PK/PD parameters across subjects. Bayesian methods are recommended for small sample sizes to incorporate prior data (e.g., from related NNRTIs). Sensitivity analyses should test assumptions about residual error distributions and covariance structures. Report 95% confidence intervals for EC₅₀/IC₅₀ values to quantify uncertainty .

Methodological Considerations for Research Design

Q. How can researchers develop testable hypotheses around this compound’s efficacy in drug-resistant HIV strains?

- Methodological Answer : Use site-directed mutagenesis to engineer viral strains with common resistance mutations (e.g., K103N, Y181C). Compare this compound’s inhibitory concentration (IC₅₀) against wild-type and mutant reverse transcriptase in enzymatic assays. Pair this with molecular docking simulations to predict binding affinity changes due to mutations. Validate findings in primary cell cultures infected with clinical isolates .

Q. What protocols ensure ethical and reproducible use of this compound in animal studies?

- Methodological Answer : Adhere to ICH E6(R2) guidelines for preclinical trials, including dose justification based on no-observed-adverse-effect levels (NOAEL) from toxicology studies. Implement blinding and randomization to reduce bias. Monitor plasma drug levels and biomarkers (e.g., viral load, CD4+ counts) longitudinally. Publish raw data in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.